molecular formula C20H13N3O5 B14250261 9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- CAS No. 189571-32-2

9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy-

Cat. No.: B14250261
CAS No.: 189571-32-2
M. Wt: 375.3 g/mol
InChI Key: BFHUYUYEOWRHGF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- is a complex organic compound that belongs to the anthracenedione family These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Addition of the Nitrosohydrazino Group: This step may involve the reaction of the intermediate compound with nitrosohydrazine under controlled conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, using phenol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrosohydrazino group to other functional groups, such as amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Modifying gene expression or inducing DNA damage.

    Generating Reactive Oxygen Species (ROS): Leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound, known for its use in the synthesis of dyes and pigments.

    4-Hydroxy-9,10-anthracenedione: A derivative with potential biological activity.

    2-Phenoxy-9,10-anthracenedione: Another derivative with unique chemical properties.

Uniqueness

9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- stands out due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for diverse chemical modifications and exploration of various scientific and industrial uses.

Properties

CAS No.

189571-32-2

Molecular Formula

C20H13N3O5

Molecular Weight

375.3 g/mol

IUPAC Name

N-(4,9,10-trihydroxy-2-phenoxyanthracen-1-yl)iminonitrous amide

InChI

InChI=1S/C20H13N3O5/c24-14-10-15(28-11-6-2-1-3-7-11)18(21-22-23-27)17-16(14)19(25)12-8-4-5-9-13(12)20(17)26/h1-10,24-26H

InChI Key

BFHUYUYEOWRHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C4=CC=CC=C4C(=C3C(=C2)O)O)O)N=NN=O

Origin of Product

United States

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